

[4-(Oxetan-3-yloxy)phenyl]methanamine

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	[4-(Oxetan-3-yloxy)phenyl]methanamine
Cat. No.:	B1525573

[Get Quote](#)

An In-Depth Technical Guide to [4-(Oxetan-3-yloxy)phenyl]methanamine

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of **[4-(Oxetan-3-yloxy)phenyl]methanamine**. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound as a building block in synthetic chemistry, particularly in the design of novel therapeutics. This document outlines the compound's molecular formula, precise molecular weight, and structural characteristics, and includes a discussion of its applications in medicinal chemistry.

Chemical Identity and Structure

[4-(Oxetan-3-yloxy)phenyl]methanamine is a bifunctional organic molecule featuring a primary amine and an oxetane ether moiety linked by a phenyl group. The presence of the strained oxetane ring and the nucleophilic aminomethyl group makes it a valuable building block in medicinal chemistry, particularly for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel chemical entities.

The precise arrangement of these functional groups is critical to its utility in molecular design. The oxetane group is often employed to improve physicochemical properties such as solubility, while the primary amine serves as a key reactive handle for further chemical modifications.

Chemical Structure Visualization

Figure 1: 2D chemical structure of **[4-(Oxetan-3-yloxy)phenyl]methanamine**.

Physicochemical Properties

A precise understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. These parameters influence its reactivity, solubility, and pharmacokinetic profile.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1] [2]
Molecular Weight	179.22 g/mol	[2] [3]
CAS Number	1349719-23-8	[1] [2] [3]

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data. The molecular formula provides the elemental composition, which is essential for analytical characterization.

Experimental Protocols and Applications

Application as a PROTAC Building Block

[4-(Oxetan-3-yloxy)phenyl]methanamine is frequently utilized as a linker or warhead component in the synthesis of PROTACs. The primary amine allows for facile amide bond formation with a linker attached to an E3 ligase ligand. The oxetane moiety can enhance aqueous solubility and metabolic stability of the final PROTAC molecule, which are often challenging properties to optimize.

General Protocol for Amide Coupling

The following is a representative protocol for the coupling of **[4-(Oxetan-3-yloxy)phenyl]methanamine** with a carboxylic acid, a common step in its application.

Materials:

- **[4-(Oxetan-3-yloxy)phenyl]methanamine**

- Carboxylic acid of interest
- Coupling agent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)

Procedure:

- Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
- Add the coupling agent (1.1 eq) and the organic base (2.0 eq).
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
- Add a solution of **[4-(Oxetan-3-yloxy)phenyl]methanamine** (1.0 eq) in the anhydrous solvent.
- Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
- Purify the crude product by flash column chromatography.

Justification of Protocol: The use of a coupling agent like HATU minimizes side reactions and promotes efficient amide bond formation under mild conditions. The organic base is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

Conclusion

[4-(Oxetan-3-yloxy)phenyl]methanamine is a key building block in modern medicinal chemistry. Its well-defined molecular weight and formula, combined with its versatile chemical reactivity, make it an invaluable tool for the synthesis of complex molecules with tailored

biological activities. The strategic incorporation of the oxetane moiety is a recognized approach to improving the drug-like properties of lead compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 1349719-23-8|(4-(Oxetan-3-yloxy)phenyl)methanamine|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- To cite this document: BenchChem. [[4-(Oxetan-3-yloxy)phenyl]methanamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1525573#4-oxetan-3-yloxy-phenyl-methanamine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com